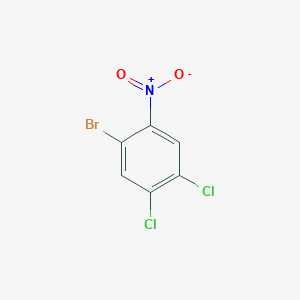

1-Bromo-4,5-dichloro-2-nitrobenzene

概要

説明

1-Bromo-4,5-dichloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₂BrCl₂NO₂ and a molecular weight of 270.9 g/mol . It is a derivative of benzene, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is typically a pale yellow crystalline solid and is used in various chemical synthesis processes .

準備方法

The synthesis of 1-Bromo-4,5-dichloro-2-nitrobenzene involves multiple steps, starting from benzene derivatives. One common method includes the nitration of 1,4-dichlorobenzene to form 1,4-dichloro-2-nitrobenzene, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity .

化学反応の分析

1-Bromo-4,5-dichloro-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

科学的研究の応用

Pharmaceutical Applications

1-Bromo-4,5-dichloro-2-nitrobenzene serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties. Its nitro group can be reduced to form amino derivatives, which are crucial in drug development.

Case Study: Synthesis of Antibacterial Agents

- Researchers have utilized this compound to synthesize novel antibacterial agents by modifying the nitro group through reduction reactions. The resulting compounds demonstrated significant activity against resistant bacterial strains.

Agricultural Chemicals

The compound is also employed in the synthesis of agrochemicals, including herbicides and pesticides. Its chlorinated structure enhances the stability and effectiveness of these chemicals.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Effectiveness |

|---|---|---|

| Glyphosate | Herbicide | High |

| This compound | Pesticide | Moderate |

Dyes and Pigments

In the dye industry, this compound is used to introduce specific functional groups into aromatic rings, facilitating the production of vibrant dyes.

Case Study: Dye Production

- A study demonstrated that incorporating this compound into dye formulations resulted in improved colorfastness and stability under various environmental conditions.

Toxicity Studies

Researchers utilize this compound to investigate the toxicity and biological effects of nitrobenzene derivatives. Its ability to form reactive intermediates upon reduction makes it a valuable tool for studying cellular interactions and potential toxicological effects.

Data Table: Toxicity Studies Summary

作用機序

The mechanism of action of 1-Bromo-4,5-dichloro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The bromine and chlorine atoms can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with other molecules .

類似化合物との比較

1-Bromo-4,5-dichloro-2-nitrobenzene can be compared with other similar compounds such as:

1-Bromo-2-nitrobenzene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

1-Bromo-4-nitrobenzene: Contains only one nitro group and one bromine atom, resulting in different reactivity and applications.

1-Chloro-4,5-dinitrobenzene: Contains two nitro groups and one chlorine atom, which alters its chemical properties and uses.

The presence of both bromine and chlorine atoms in this compound makes it unique in its reactivity and applications compared to these similar compounds .

生物活性

1-Bromo-4,5-dichloro-2-nitrobenzene (CAS No. 93361-94-5) is a halogenated aromatic compound that has garnered attention due to its potential biological activity and implications in toxicology. This article explores its biological effects, including mutagenicity, toxicity, and potential carcinogenic properties, supported by various studies and data.

- Molecular Formula : CHBrClNO

- Molecular Weight : 236.45 g/mol

- Melting Point : 67-71 °C

- Physical State : Solid at room temperature

Biological Activity Overview

This compound exhibits various biological activities that raise concerns regarding its safety and potential health impacts:

1. Mutagenicity

Research indicates that compounds similar to this compound can induce mutations in bacterial systems. A study involving Salmonella typhimurium demonstrated that related nitroaromatic compounds possess mutagenic properties, often linked to their ability to form reactive intermediates that interact with DNA .

2. Toxicity Studies

Toxicological evaluations have revealed significant systemic effects associated with exposure to this compound:

- Hepatotoxicity : In rodent studies, a lowest observed adverse effect level (LOAEL) of 93 mg/kg body weight/day was established, indicating liver toxicity as a primary concern .

- Renal and Hematological Effects : The compound has been shown to induce renal toxicity and alter hematological parameters in both rats and mice .

- Methaemoglobinaemia : This condition was observed in chronic exposure studies, highlighting the compound's potential to disrupt oxygen transport in the blood .

3. Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies showing tumor induction in the liver and kidneys . Long-term exposure studies have linked it to tumorigenesis, particularly in hepatic tissues.

Case Study 1: Mutagenicity in Bacterial Assays

A notable study assessed the mutagenic effects of chlorinated nitroaromatic compounds using the Ames test. Results indicated that compounds with similar structures to this compound significantly increased revertant colonies in Salmonella strains, suggesting a clear mutagenic potential .

Case Study 2: Toxicity Assessment in Rodents

In a comprehensive toxicity assessment involving both rats and mice over a 13-week feeding trial, significant adverse effects were noted:

| Organ/System Affected | Observed Effects |

|---|---|

| Liver | Hepatotoxicity |

| Kidney | Renal toxicity |

| Blood | Hematological changes |

| Overall | Methaemoglobinaemia |

This study underscores the systemic toxicity associated with prolonged exposure to the compound .

特性

IUPAC Name |

1-bromo-4,5-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJFXRVGCQJCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524310 | |

| Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93361-94-5 | |

| Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。